(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone
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Overview
Description
(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is a complex organic compound with a unique structure that combines a methoxynaphthalene moiety with a propylindole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxynaphthalene Intermediate: This step involves the methoxylation of naphthalene to produce 6-methoxynaphthalene.
Synthesis of the Propylindole Intermediate: This step involves the alkylation of indole with propyl halides to form 1-propylindole.
Coupling Reaction: The final step involves the coupling of the methoxynaphthalene intermediate with the propylindole intermediate using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxynaphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced methanone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxynaphthalen-1-yl)-(1-ethylindol-3-yl)methanone
- (6-Methoxynaphthalen-1-yl)-(1-methylindol-3-yl)methanone
- (6-Methoxynaphthalen-1-yl)-(1-butylindol-3-yl)methanone
Uniqueness
(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is unique due to its specific combination of a methoxynaphthalene moiety with a propylindole group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
824961-06-0 |
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Molecular Formula |
C23H21NO2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(6-methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C23H21NO2/c1-3-13-24-15-21(19-8-4-5-10-22(19)24)23(25)20-9-6-7-16-14-17(26-2)11-12-18(16)20/h4-12,14-15H,3,13H2,1-2H3 |
InChI Key |
SOZFXCFTBZKTKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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